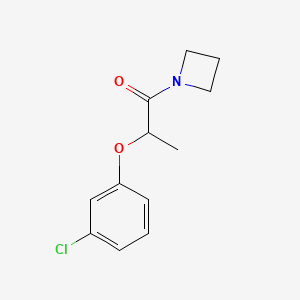
N-(3,4-dihydro-2H-chromen-3-ylmethyl)oxolane-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dihydro-2H-chromen-3-ylmethyl)oxolane-2-carboxamide, also known as DHCMT, is a synthetic compound that has shown potential as a therapeutic agent in various scientific research studies.
作用机制
The mechanism of action of N-(3,4-dihydro-2H-chromen-3-ylmethyl)oxolane-2-carboxamide is not fully understood, but it is believed to act by modulating various signaling pathways in cells. It has been found to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation. N-(3,4-dihydro-2H-chromen-3-ylmethyl)oxolane-2-carboxamide has also been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. These mechanisms of action may contribute to the therapeutic effects of N-(3,4-dihydro-2H-chromen-3-ylmethyl)oxolane-2-carboxamide.
Biochemical and Physiological Effects:
N-(3,4-dihydro-2H-chromen-3-ylmethyl)oxolane-2-carboxamide has been found to have various biochemical and physiological effects in scientific research studies. It has been found to reduce oxidative stress, inflammation, and cell proliferation. N-(3,4-dihydro-2H-chromen-3-ylmethyl)oxolane-2-carboxamide has also been found to improve cognitive function and protect neurons from oxidative stress. These effects may be beneficial for the treatment of various diseases.
实验室实验的优点和局限性
N-(3,4-dihydro-2H-chromen-3-ylmethyl)oxolane-2-carboxamide has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been found to have low toxicity in animal studies. However, there are also limitations to using N-(3,4-dihydro-2H-chromen-3-ylmethyl)oxolane-2-carboxamide in laboratory experiments. Its mechanism of action is not fully understood, and its efficacy in humans has not been established.
未来方向
There are several future directions for research on N-(3,4-dihydro-2H-chromen-3-ylmethyl)oxolane-2-carboxamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its efficacy in animal models of various diseases. Clinical trials are also needed to establish its safety and efficacy in humans. Additionally, the development of more potent and selective analogs of N-(3,4-dihydro-2H-chromen-3-ylmethyl)oxolane-2-carboxamide may lead to improved therapeutic agents.
Conclusion:
In conclusion, N-(3,4-dihydro-2H-chromen-3-ylmethyl)oxolane-2-carboxamide is a synthetic compound that has shown potential as a therapeutic agent in various scientific research studies. It has been found to have beneficial effects on oxidative stress, inflammation, and cell proliferation. However, more research is needed to fully understand its mechanism of action and establish its efficacy in humans. The development of more potent and selective analogs of N-(3,4-dihydro-2H-chromen-3-ylmethyl)oxolane-2-carboxamide may lead to improved therapeutic agents for the treatment of various diseases.
合成方法
The synthesis of N-(3,4-dihydro-2H-chromen-3-ylmethyl)oxolane-2-carboxamide involves the reaction of 3,4-dihydro-2H-chromen-3-ylmethylamine with oxalyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with oxolane-2-carboxamide to yield N-(3,4-dihydro-2H-chromen-3-ylmethyl)oxolane-2-carboxamide. The purity of the compound can be improved using various purification methods such as recrystallization and column chromatography.
科学研究应用
N-(3,4-dihydro-2H-chromen-3-ylmethyl)oxolane-2-carboxamide has been studied for its potential therapeutic effects in various scientific research studies. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(3,4-dihydro-2H-chromen-3-ylmethyl)oxolane-2-carboxamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that N-(3,4-dihydro-2H-chromen-3-ylmethyl)oxolane-2-carboxamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, N-(3,4-dihydro-2H-chromen-3-ylmethyl)oxolane-2-carboxamide has been found to protect neurons from oxidative stress and improve cognitive function.
属性
IUPAC Name |
N-(3,4-dihydro-2H-chromen-3-ylmethyl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-15(14-6-3-7-18-14)16-9-11-8-12-4-1-2-5-13(12)19-10-11/h1-2,4-5,11,14H,3,6-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJKXOXKGQBCOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NCC2CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-2H-chromen-3-ylmethyl)oxolane-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(furan-2-yl)ethyl]cyclopropanecarboxamide](/img/structure/B7515362.png)

![8-Methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515373.png)
![N-[1-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B7515380.png)

![4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-2-one](/img/structure/B7515408.png)


![1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone](/img/structure/B7515432.png)
![N-(1-propan-2-ylpiperidin-4-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7515445.png)


